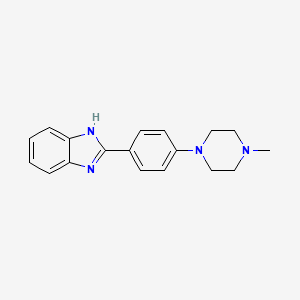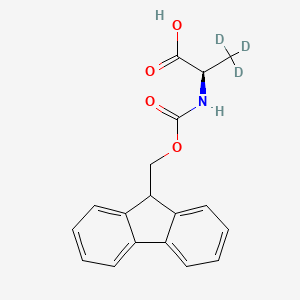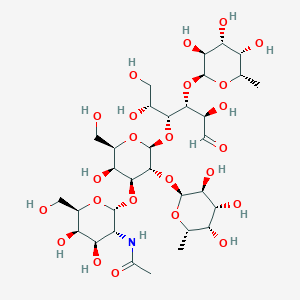
Blood Group A pentasaccharide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blood Group A pentasaccharide is an oligosaccharide found in urine that can inhibit the binding of anti-A antibody to blood group A substances . This compound is significant in immunology and biochemistry due to its role in blood group antigen interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Blood Group A pentasaccharide involves complex carbohydrate chemistry techniques. The process typically includes the stepwise assembly of monosaccharide units through glycosylation reactions. Protecting groups are used to control the reactivity of hydroxyl groups during the synthesis. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of synthesis. advancements in automated glycan assembly and biotechnological methods may offer scalable production routes in the future .
Análisis De Reacciones Químicas
Types of Reactions: Blood Group A pentasaccharide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar units.
Reduction: Reduction reactions can alter the aldehyde or ketone groups present in the saccharide.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield alditols .
Aplicaciones Científicas De Investigación
Blood Group A pentasaccharide has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Helps in understanding the interactions between blood group antigens and antibodies.
Medicine: Potential use in developing blood substitutes and in transfusion medicine to prevent adverse reactions.
Industry: May be used in the development of diagnostic tools and reagents for blood typing .
Mecanismo De Acción
Blood Group A pentasaccharide exerts its effects by inhibiting the binding of anti-A antibodies to blood group A substances. This inhibition is crucial in preventing immune reactions during blood transfusions. The molecular targets include specific epitopes on the blood group A antigen, and the pathway involves competitive inhibition of antibody binding .
Comparación Con Compuestos Similares
Heparin: Another glycosaminoglycan with anticoagulant properties.
Fondaparinux: A synthetic pentasaccharide used as an anticoagulant.
Idraparinux: A long-acting anticoagulant similar to fondaparinux
Uniqueness: Blood Group A pentasaccharide is unique due to its specific role in blood group antigen-antibody interactions, which is not a primary function of other similar compounds like heparin or fondaparinux .
Propiedades
Fórmula molecular |
C32H55NO24 |
|---|---|
Peso molecular |
837.8 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO24/c1-8-16(41)21(46)23(48)30(50-8)54-25(11(39)4-34)26(12(40)5-35)55-32-28(57-31-24(49)22(47)17(42)9(2)51-31)27(19(44)14(7-37)53-32)56-29-15(33-10(3)38)20(45)18(43)13(6-36)52-29/h4,8-9,11-32,35-37,39-49H,5-7H2,1-3H3,(H,33,38)/t8-,9-,11-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22+,23-,24-,25+,26+,27-,28+,29+,30-,31-,32-/m0/s1 |
Clave InChI |
KNCUEMJWAPMUBK-ALSWLTRXSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



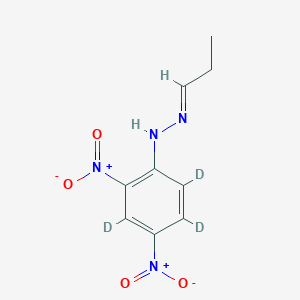
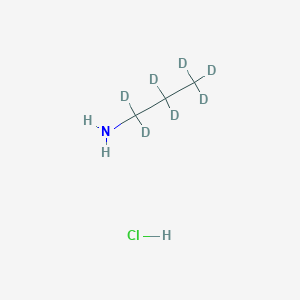
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
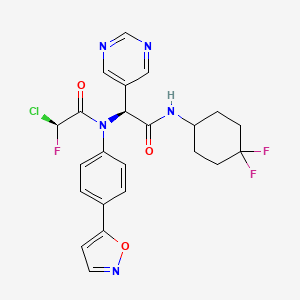
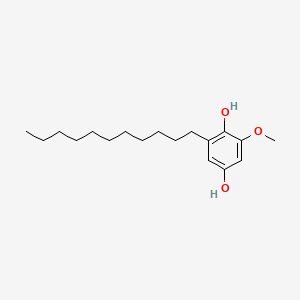
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
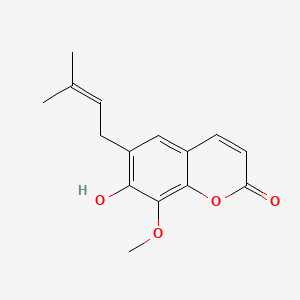
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)

